molecular formula C14H13NO4S B12216473 4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid

4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12216473
M. Wt: 291.32 g/mol
InChI Key: GUMYDOVGJLNXBV-LUAWRHEFSA-N
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Description

4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenylmethylene group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride, followed by cyclization to form the thiazolidine ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and substituted phenylmethylene derivatives .

Mechanism of Action

The mechanism of action of 4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The phenylmethylene group may also play a role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H13NO4S/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9-

InChI Key

GUMYDOVGJLNXBV-LUAWRHEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Origin of Product

United States

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